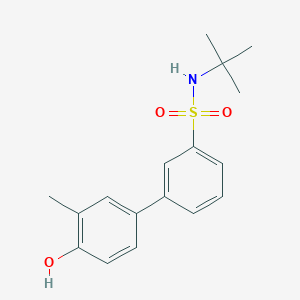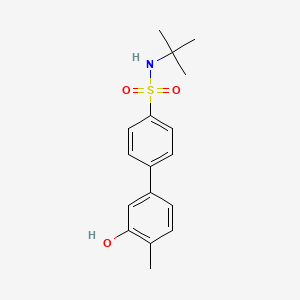![molecular formula C17H19NO3S B6372720 3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261960-87-5](/img/structure/B6372720.png)
3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (also known as 3-MSPP) is an organic compound that has been used in scientific research for a variety of applications. It is a synthetic compound that has been studied for its potential to act as an antioxidant, a neuroprotective agent, and a potential therapeutic agent for diseases such as Parkinson's and Alzheimer's. 3-MSPP has also been studied for its potential to act as a catalyst in chemical synthesis and as a reagent in organic synthesis.
Applications De Recherche Scientifique
3-MSPP has been studied for its potential to act as an antioxidant and a neuroprotective agent. It has been shown to reduce oxidative stress in cells, which could potentially be beneficial in treating a variety of diseases. In addition, 3-MSPP has been studied for its potential to act as a catalyst in chemical synthesis and as a reagent in organic synthesis.
Mécanisme D'action
The exact mechanism of action of 3-MSPP is not yet fully understood. However, it is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to act as a neuroprotective agent by reducing inflammation and promoting nerve cell survival.
Biochemical and Physiological Effects
3-MSPP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce oxidative stress and inflammation, as well as to protect against neuronal cell death. It has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which may be beneficial in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-MSPP in laboratory experiments has several advantages. It is an inexpensive compound that is readily available and can be easily synthesized. It is also relatively stable and can be stored for extended periods of time. However, it should be noted that 3-MSPP can be toxic if ingested or inhaled and should be handled with caution.
Orientations Futures
There are several potential future directions for research on 3-MSPP. These include further studies on its potential as an antioxidant, its potential as a therapeutic agent for neurological disorders, and its potential as a catalyst in chemical synthesis and reagent in organic synthesis. Additionally, further studies on its biochemical and physiological effects, as well as its potential toxicity, are warranted.
Méthodes De Synthèse
3-MSPP can be synthesized through a number of methods, including the reaction of 3-methyl-5-sulfonylphenol with pyrrolidine in the presence of a base, such as potassium carbonate. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reacted with pyrrolidine to form 3-MSPP. The reaction is typically carried out at room temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
3-methyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-9-15(11-16(19)10-13)14-5-4-6-17(12-14)22(20,21)18-7-2-3-8-18/h4-6,9-12,19H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIMFMBYGMAHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684066 |
Source


|
| Record name | 5-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-87-5 |
Source


|
| Record name | 5-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

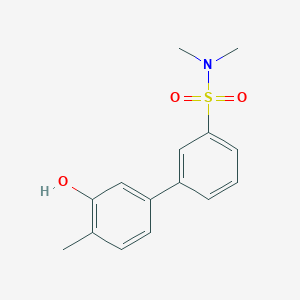
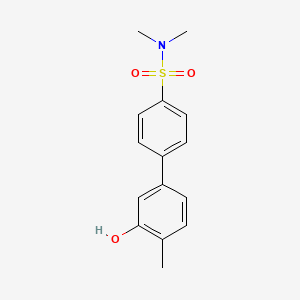
![2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372661.png)
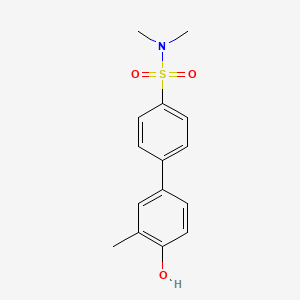

![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372691.png)

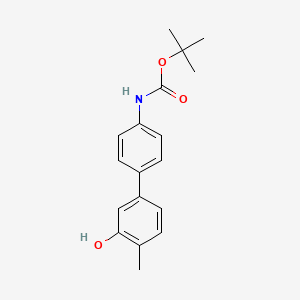
![2-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372707.png)
![2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372717.png)
